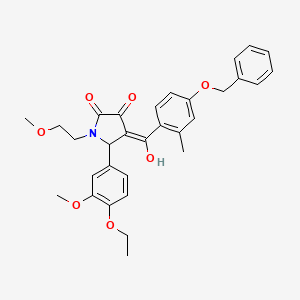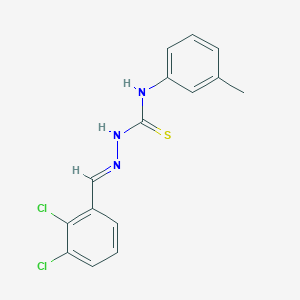
N-7H-Purin-6-yl-2,3,5,6-tetramethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-tetramethyl-N-(7H-purin-6-yl)benzamide is a chemical compound with the molecular formula C16H17N5O It is known for its unique structure, which includes a benzamide group attached to a purine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetramethyl-N-(7H-purin-6-yl)benzamide typically involves the reaction of 2,3,5,6-tetramethylbenzoic acid with 6-aminopurine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 2,3,5,6-tetramethyl-N-(7H-purin-6-yl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-tetramethyl-N-(7H-purin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or purines.
Applications De Recherche Scientifique
2,3,5,6-tetramethyl-N-(7H-purin-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3,5,6-tetramethyl-N-(7H-purin-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(9H-purin-6-yl)benzamide
- 2,3,5,6-tetramethyl-1,4-benzenediacetonitrile
- 2,3,5,6-tetramethyl-benzene-1,4-dicarbaldehyde
Uniqueness
2,3,5,6-tetramethyl-N-(7H-purin-6-yl)benzamide is unique due to its specific substitution pattern on the benzamide and purine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
36855-75-1 |
|---|---|
Formule moléculaire |
C16H17N5O |
Poids moléculaire |
295.34 g/mol |
Nom IUPAC |
2,3,5,6-tetramethyl-N-(7H-purin-6-yl)benzamide |
InChI |
InChI=1S/C16H17N5O/c1-8-5-9(2)11(4)12(10(8)3)16(22)21-15-13-14(18-6-17-13)19-7-20-15/h5-7H,1-4H3,(H2,17,18,19,20,21,22) |
Clé InChI |
BMJQDTHMGPBYIP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C(=O)NC2=NC=NC3=C2NC=N3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(2,5-dichlorophenyl)oxamide](/img/structure/B12013409.png)
![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B12013419.png)

![1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-](/img/structure/B12013432.png)

![5-(4-butoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013440.png)
![1-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B12013461.png)
![11-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]undecanoic acid](/img/structure/B12013463.png)

![[1-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12013469.png)
![5-(3-Isopropoxyphenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12013477.png)



